2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide
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Overview
Description
2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, chlorophenyl groups, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, where chlorobenzene reacts with the quinoline core under Friedel-Crafts conditions using a Lewis acid catalyst like aluminum chloride. The sulfanyl linkage is formed by reacting the chlorophenyl groups with thiols under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron in hydrochloric acid.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used as a precursor for the synthesis of polysulfone plastics and other rigid polymers.
2-[(4-chlorophenyl)sulfanyl]ethanamine hydrochloride: Used in early discovery research for its unique chemical properties.
4-chlorophenyl phosphorodichloridate: Used as a phosphorylation agent in the synthesis of antimicrobial and antitumor agents.
Uniqueness
2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is unique due to its combination of a quinoline core with chlorophenyl and sulfanyl groups, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-N-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c1-26-23(28)20-18-4-2-3-5-19(18)27-21(14-6-8-15(24)9-7-14)22(20)29-17-12-10-16(25)11-13-17/h2-13H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURPFABVCHALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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